molecular formula C21H31NO2 B1667371 Bornaprine CAS No. 20448-86-6

Bornaprine

Numéro de catalogue B1667371
Numéro CAS: 20448-86-6
Poids moléculaire: 329.5 g/mol
Clé InChI: BDNMABJZSXTKAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bornaprine is an anticholinergic drug primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis . It is also known by the brand name Sormodrem .


Synthesis Analysis

Bornaprine was first synthesized in 1960 by the German scientist H Haas, under the name Kr 399 . Additional tests revealed that bornaprine was significantly more effective than nicotine at antagonizing choline . Because of its anticholinergic effects, it was intended to help with the symptoms of Parkinson’s .


Molecular Structure Analysis

Bornaprine has a chemical formula of C21H31NO2 . Its molecular weight is 329.484 g/mol . The structure of Bornaprine includes a bicyclo[2.2.1]heptane-2-carboxylic acid core, with a 2-phenyl group and a 3-(diethylamino)propyl ester group .


Chemical Reactions Analysis

Bornaprine is an epimeric mixture of exo and endo esters . Its major metabolites have been identified and include: three isomers of monohydroxy-N-desthel-Sormodren, three isomers of monohydroxy-Sormodren and 5-hydroxyl .


Physical And Chemical Properties Analysis

Bornaprine has a density of 1.056 g/cm3 . Its boiling point is 434.3 °C . The compound is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose .

Applications De Recherche Scientifique

Hyperhidrosis Treatment

Bornaprine has been used in the treatment of hyperhidrosis (excessive sweating) in spinal cord-injured patients. A study conducted with patients having acute spinal cord lesions reported that bornaprine, administered in dosages ranging from 2 to 4 mg per day, was effective and safe in reducing hyperhidrosis. The patients experienced long-lasting benefits without side effects even after therapy was discontinued (Sergi et al., 2008).

Parkinsonian Tremor Treatment

Bornaprine has been evaluated as a treatment for tremor in Parkinson's disease. A double-blind placebo-controlled study involving patients with persistent tremor despite stable long-term L-Dopa therapy found that bornaprine, in doses of 8 mg/day, significantly improved tremor. The study highlighted bornaprine's potential value in managing parkinsonian tremor (Piccirilli et al., 1985).

Anticholinergic Activity

Research has also explored bornaprine's anticholinergic activity. A study examined the antimuscarinic activity of bornaprine hydrochloride and its metabolites. Bornaprine showed significant antimuscarinic effects, suggesting its utility in conditions where anticholinergic action is beneficial, such as in parkinsonism (Hufford et al., 1991).

Metabolic Studies

The metabolism of bornaprine has been studied using in vitro microbial systems, revealing insights into its biotransformation. Four metabolites of bornaprine were identified, providing a deeper understanding of its pharmacokinetics and potential therapeutic applications (Elmarakby et al., 1986).

Effect on Sleep

Bornaprine's influence on sleep in healthy subjects has been investigated. A study found that bornaprine affected rapid eye movement (REM) sleep, indicating its potential impact on sleep regulation. This could have implications for treatments involving sleep disorders or conditions where REM sleep is affected (Hohagen et al., 1994).

Safety And Hazards

Bornaprine may cause harm if swallowed, cause serious eye damage, and be toxic if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of Bornaprine . In case of ingestion, eye contact, or inhalation, immediate medical attention is recommended .

Propriétés

IUPAC Name

3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNMABJZSXTKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864944
Record name 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bornaprine

CAS RN

20448-86-6
Record name Bornaprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20448-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bornaprine
Reactant of Route 2
Reactant of Route 2
Bornaprine
Reactant of Route 3
Reactant of Route 3
Bornaprine
Reactant of Route 4
Reactant of Route 4
Bornaprine
Reactant of Route 5
Reactant of Route 5
Bornaprine
Reactant of Route 6
Reactant of Route 6
Bornaprine

Citations

For This Compound
271
Citations
CD Hufford, SA Elmarakby, LA Walker - Pharmacology, 1991 - karger.com
These studies evaluated the antimuscarinic activity of bornaprine hydrochloride, a synthetic anticholinergic drug utilized in the treatment of parkinsonism. Several of its metabolites were …
Number of citations: 10 karger.com
BC Mayo, SR Biggs, LF Chasseaud, DR Hawkins… - Xenobiotica, 1980 - Taylor & Francis
1. Single oral doses of the anticholinergic drug [ 14 C]Sormodren to rats (1 mg/kg), dogs (0.3 mg/kg) and humans (0.03 mg/kg) were well absorbed. Excreted in urine and faeces were …
Number of citations: 8 www.tandfonline.com
F Hohagen, S Lis, D Riemann, S Krieger… - …, 1994 - nature.com
Biperiden, 4 mg, an anticholinergic drug that is relatively selective for the M1 receptor subtype, and bornaprine, 4 mg, a nonselective M1 and M2 antagonist, were administered orally in …
Number of citations: 11 www.nature.com
SA Elmarakby, AM Clark, JK Baker… - Journal of pharmaceutical …, 1986 - Elsevier
… bornaprine in an attempt to produce larger quantities of the unidentified metabolites. The isolation and structure determination of four microbial metabolites of bornaprine … that bornaprine …
Number of citations: 25 www.sciencedirect.com
R Sergi, A Massone, S Moretto, C Oggerino… - Spinal cord, 2008 - nature.com
… To test the use of bornaprine in the hyperhidrosis treatment in the acute phase of spinal cord… The bornaprine treatment, at 2 or 4 mg day− 1 dosage, has been effective and safe to …
Number of citations: 10 www.nature.com
M Piccirilli, P D'Alessandro, A Testa… - Rivista di …, 1985 - europepmc.org
… controlled study of bornaprine, an … bornaprine, in doses of 8 mg/die, compared with placebo significantly improves tremor. Only mild side effects occurred. We think the bornaprine …
Number of citations: 5 europepmc.org
R Neidlein, B Pichler, G Hege, J Weymann - Arzneimittel-forschung, 1989 - europepmc.org
The biotransformation of an epimeric form of the anticholinergic drug exo-2-phenyl-bicyclo-[2.2. 1.]-heptane-2-carboxylic acid (4'-diethylaminopropyl) ester hydrochloride (bornaprine …
Number of citations: 2 europepmc.org
ŞK Şahin, AŞ Ekici, G Elboga… - Israel Journal of …, 2019 - cdn.doctorsonly.co.il
… paliperidone palmitate (PP) treatment every three months and treatment with bornaprine. In the literature review, we were not able to find any case of treatment with bornaprine for TOC. …
Number of citations: 3 cdn.doctorsonly.co.il
SA EL MARAKBY - 1988 - elibrary.ru
Metabolism studies of the anticholinergic drug bornaprine (2) which is marketed as an epimeric mixture, have been conducted previously in rats, dogs and humans, but the identities of …
Number of citations: 0 elibrary.ru
B Bergamasco, R Cantello, M Delsedime, M Gilli… - Minerva …, 1985 - europepmc.org
Out of 1500 patients suffering from tremor of diverse origin, reliable data on 521 were selected for analysis. The drug was given for over two months (mean daily dose 8 mg) and …
Number of citations: 3 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.